Methyl isoferulate
CAS No.: 16980-82-8
Cat. No.: VC20743523
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16980-82-8 |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ |
Standard InChI Key | JTLOUXXZZFFBBW-GQCTYLIASA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)OC)O |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)OC)O |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)OC)O |
Physical and Chemical Properties
Methyl isoferulate possesses distinct physical and chemical properties that are essential for understanding its behavior in various reaction systems and applications. The compound exists as a solid at room temperature and exhibits characteristic spectroscopic and physical profiles.
Structural and Molecular Characteristics
Methyl isoferulate has the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol. The structure consists of a hydroxymethoxyphenyl group connected to a propenoic acid methyl ester moiety, creating a conjugated system that contributes to its chemical reactivity .
Physical Properties
The physical properties of methyl isoferulate are summarized in the following table:
Property | Value | Unit |
---|---|---|
Molecular Weight | 208.211 | g/mol |
Density | 1.204 | g/cm³ |
Melting Point | 119-120 | °C |
Boiling Point | 370 | °C |
Flash Point | 145 | °C |
LogP | 1.587 | - |
Polar Surface Area (PSA) | 55.760 | Ų |
Exact Mass | 208.074 | - |
These physical properties demonstrate that methyl isoferulate has moderate lipophilicity (LogP of 1.587) and a relatively high melting point, which reflects the presence of hydrogen bonding capabilities through its hydroxyl group .
Occurrence and Natural Sources
Plant Distribution
Methyl isoferulate occurs naturally in various plant species, particularly in the Poaceae family. One notable source is Phyllostachys heterocycla, a bamboo species where this compound has been isolated and characterized. The compound is generally found in plant cell walls and contributes to structural integrity while also playing roles in plant defense mechanisms.
Biosynthetic Pathways
In plants, methyl isoferulate is biosynthesized through the phenylpropanoid pathway, which is responsible for producing a wide range of phenolic compounds. The pathway begins with phenylalanine, which undergoes a series of enzymatic transformations to produce hydroxycinnamic acids, including isoferulic acid. Subsequent methylation of the carboxyl group results in the formation of methyl isoferulate. This biosynthetic route is regulated by various environmental and developmental factors that influence the accumulation of phenolic compounds in plant tissues.
Synthesis and Preparation Methods
Laboratory Synthesis
Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of acid catalysts. This reaction typically involves refluxing isoferulic acid with methanol using catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions require careful control of temperature and reaction time to optimize yield and minimize side reactions.
The esterification reaction can be represented as:
Isoferulic acid + Methanol → Methyl isoferulate + Water
Industrial Production
For industrial applications, methyl isoferulate is commonly extracted from natural sources rather than synthesized. The extraction process generally involves solvent extraction of plant material followed by chromatographic purification techniques to isolate the pure compound. This approach is preferred when the compound is required for applications demanding high purity and natural origin certification.
Chemical Reactions and Reactivity
Oxidation Reactions
Methyl isoferulate can undergo various oxidation reactions due to the presence of the hydroxyl group on the aromatic ring. Research has shown that the compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents used in these transformations include potassium permanganate and hydrogen peroxide .
Reduction Reactions
The ester group and the carbon-carbon double bond in methyl isoferulate are susceptible to reduction reactions. Reducing agents such as sodium borohydride and lithium aluminum hydride can convert the compound to corresponding alcohols or other reduced forms, depending on the reaction conditions and reagent stoichiometry.
Substitution Reactions
Research Findings and Applications
Relevance to Natural Product Biosynthesis
Perhaps the most significant research finding related to methyl isoferulate is its potential role in the biosynthesis of complex natural products. Studies investigating the reactions of methyl isoferulate with oxidizing agents such as FeCl₃ and Ag₂O have provided valuable insights into how plants might synthesize more complex phenolic compounds through radical coupling mechanisms .
The observed dimerization patterns suggest that natural products containing β-2 bonds, such as lithospermic acids and related nor and neolignans, may be biosynthesized through cross-dimerization reactions involving methyl isoferulate or related compounds. This hypothesis has important implications for understanding plant secondary metabolism and potentially for the development of biomimetic synthesis strategies .
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